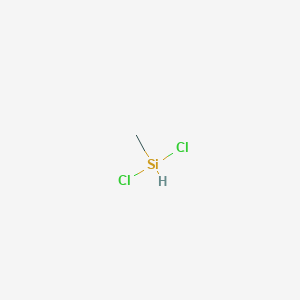
Dichloromethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloromethylsilane (also known as methyldichlorosilane) is a chemical compound with the formula CH₄Cl₂Si. It is a colorless liquid with a sharp, acrid odor and is highly reactive. This compound is primarily used in the production of silicones and other silicon-based materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloromethylsilane can be synthesized through the direct reaction of methyl chloride with silicon in the presence of copper as a catalyst. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, silane, methyldichloro- is often produced by the catalytic redistribution of methyldichlorosilane with trichlorosilane or tetrachlorosilane. This process involves two main steps:
- Catalytic redistribution to form methyltrichlorosilane and dichlorosilane.
- Catalytic disproportionation of dichlorosilane to produce silane and trichlorosilane .
Chemical Reactions Analysis
Types of Reactions
Dichloromethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Oxidation: Can be oxidized to form silicon dioxide and other silicon-oxygen compounds.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or moisture.
Oxidation: Requires oxidizing agents such as oxygen or ozone.
Substitution: Often involves nucleophiles like alcohols, amines, or thiols.
Major Products Formed
Hydrolysis: Produces silanols and hydrochloric acid.
Oxidation: Forms silicon dioxide.
Substitution: Yields various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Dichloromethylsilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and silicones.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of silane, methyldichloro- involves its high reactivity with water and other nucleophiles. Upon exposure to moisture, it hydrolyzes to form silanols and hydrochloric acid. The silanols can further condense to form siloxane bonds, which are the backbone of many silicon-based materials. This reactivity makes it a valuable compound for surface modification and the synthesis of various silicon-containing products .
Comparison with Similar Compounds
Similar Compounds
Dichloromethylsilane: Similar in structure but with different reactivity and applications.
Trichlorosilane: Used in the production of high-purity silicon for semiconductors.
Tetrachlorosilane: Employed in the production of fumed silica and other silicon-based materials.
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for the efficient production of silicones and other organosilicon compounds. Its ability to undergo hydrolysis and condensation reactions makes it particularly valuable in the synthesis of silicon-based materials .
Properties
Molecular Formula |
CH4Cl2Si |
|---|---|
Molecular Weight |
115.03 g/mol |
IUPAC Name |
dichloro(methyl)silane |
InChI |
InChI=1S/CH4Cl2Si/c1-4(2)3/h4H,1H3 |
InChI Key |
NWKBSEBOBPHMKL-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](Cl)Cl |
Related CAS |
99936-08-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















